Setoglaucine

Descripción

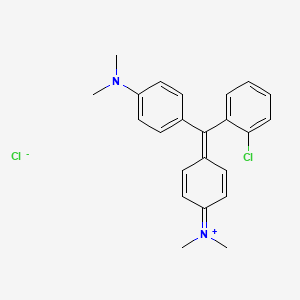

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

[4-[(2-chlorophenyl)-[4-(dimethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24ClN2.ClH/c1-25(2)19-13-9-17(10-14-19)23(21-7-5-6-8-22(21)24)18-11-15-20(16-12-18)26(3)4;/h5-16H,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRPFBMKYXAYEJM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3Cl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29636-46-2 (nitrate) | |

| Record name | Setoglaucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003521060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30883984 | |

| Record name | Methanaminium, N-[4-[(2-chlorophenyl)[4-(dimethylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3521-06-0 | |

| Record name | Basic blue 1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3521-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Setoglaucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003521060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Basic Blue 1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83193 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanaminium, N-[4-[(2-chlorophenyl)[4-(dimethylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanaminium, N-[4-[(2-chlorophenyl)[4-(dimethylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-[(2-chlorophenyl)[4-(dimethylamino)phenyl]methylene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.484 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BASIC BLUE 1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92N74OA24D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Classification and Advanced Structural Studies of Setoglaucine

Structural Classification of Setoglaucine as a Thiazine (B8601807) Dye

While this compound (Basic Blue 1) is sometimes broadly categorized as a thiazine dye in some historical or functional classifications, its precise chemical structure, as defined by its molecular formula and IUPAC nomenclature, identifies it as a triarylmethane dye fishersci.commedkoo.comnih.gov. The core structure of this compound features a central carbon atom bonded to three aryl (aromatic) groups, characteristic of the triarylmethane class of dyes acs.org.

Despite its triarylmethane scaffold, this compound has been functionally associated with thiazine dyes, which are characterized by a heterocyclic ring system containing sulfur and nitrogen ontosight.aicymitquimica.comdictionary.com. This association may stem from shared applications, particularly in staining, and similar chromophoric properties that result in blue coloration ontosight.aidictionary.com. However, based on the molecular formula C₂₃H₂₄ClN₂.Cl and its IUPAC name, this compound does not possess the sulfur-containing thiazine ring system fishersci.comnih.gov.

The chemical properties of this compound are summarized in Table 1.

Table 1: Key Chemical Properties of this compound (Basic Blue 1)

| Property | Value | Source(s) |

| PubChem CID | 107404 | fishersci.comnih.govnih.gov |

| CAS Number | 3521-06-0 | fishersci.commedkoo.comnih.govcymitquimica.comamadischem.comcymitquimica.comfishersci.ca |

| Molecular Formula | C₂₃H₂₄ClN₂.Cl (chloride salt) | nih.gov |

| Molecular Weight | 399.359 g/mol | fishersci.comnih.govfishersci.ca |

| Color | Blue | ontosight.ai |

| Solubility | Moderately soluble in water, soluble in ethanol (B145695) and methanol | ontosight.ai |

Advanced Spectroscopic and Crystallographic Analyses of this compound

Advanced analytical techniques, including spectroscopy and crystallography, are crucial for elucidating the intricate structural details and intermolecular interactions of chemical compounds like this compound.

Spectroscopic Analyses: Spectrophotometric methods have been employed in studies involving this compound, particularly for analytical determinations and investigations into its light sensitivity culturalheritage.orgacs.orgresearchgate.netresearchgate.net. For instance, spectrophotometric data has been gathered to observe changes in this compound under varying light exposure and atmospheric conditions, revealing its light sensitivity culturalheritage.org. The application of ultraviolet-visible spectroscopy is also noted for characterizing dyes and assessing color removal in certain processes researchgate.net. While specific detailed spectral data (e.g., precise absorption maxima, NMR shifts) for this compound were not extensively detailed in the provided search results, the general utility of spectrophotometry underscores its role in understanding the compound's behavior and interactions in solution acs.orgresearchgate.netresearchgate.net.

Crystallographic Analyses: X-ray crystallography is a powerful technique utilized to gain insight into the intermolecular interactions and spatial arrangement of atoms within a crystal lattice acs.orgnih.govnih.gov. Although direct, detailed crystallographic parameters (e.g., unit cell dimensions, space group) specifically for this compound were not found in the search results, X-ray crystallographic analysis has been successfully applied to functional ionic liquids containing a triarylmethyl (trityl) motif, a structural feature shared with this compound acs.org. Studies on such related compounds have provided important insights into intra- and intermolecular interactions within the triphenylaryl moiety, which are relevant to understanding the solid-state structure of this compound acs.org. Challenges in growing suitable single crystals for these types of compounds, often due to their waxy or gel-like solid forms, have been noted acs.org.

Computational Chemistry Approaches to this compound Structure-Function Relationships

Computational chemistry plays a significant role in complementing experimental structural studies by providing theoretical insights into the electronic properties, molecular packing, and structure-function relationships of complex organic molecules like this compound.

Computational modeling has been instrumental in achieving an in-depth understanding of structure-property relationships for compounds featuring a triarylmethyl motif, which includes this compound acs.org. These approaches allow for the establishment of correlations between structural features and observed properties, such as melting and glass transition temperatures acs.org.

Specific computational methods applied to related dye molecules, which can be extrapolated to the study of this compound, include:

Quantum Chemical Investigations: The PM3 semiempirical method, a type of quantum chemical calculation, has been utilized for investigating electronic properties and identifying protonation centers in thione molecules, which are structurally related to certain dyes researchgate.net. This method helps in understanding the electronic distribution and reactivity of the molecule.

Dipole Moment Calculations: Computational analyses have been used to simulate dipole moments, a key property influencing intermolecular interactions. Changes in dipole moment due to structural modifications, such as chlorination, have been shown to correlate with macroscopic properties like melting and glass transition temperatures, enabling the development of predictive models acs.org.

Hirshfeld Surface Analysis: This computationally efficient approach is employed to analyze molecular packing, identify close contact points, determine molecule shape, and understand interionic interactions in the solid state acs.org. Such analyses provide detailed insights into how molecules arrange themselves and interact within a crystal lattice, complementing experimental crystallographic data acs.org.

These computational approaches contribute significantly to a comprehensive understanding of this compound's chemical behavior, stability, and potential interactions at a molecular level.

Synthetic Methodologies and Setoglaucine Derivative Development

Strategies for Setoglaucine Synthesis and Analog Preparation

This compound O (G.) is synthesized through a condensation reaction, notably involving o-chlorobenzaldehyde. blogspot.com This method falls under the broader category of substituted-benzaldehyde synthesis, which is one of the general approaches for producing rosaniline dyestuffs, a class that includes triphenylmethane (B1682552) dyes. blogspot.com Another general method for the synthesis of triphenylmethane dyestuffs involves oxidation processes. blogspot.com

The preparation of this compound analogs often involves the functionalization of the triarylmethyl moiety, which is the central structural unit of triphenylmethane dyes. acs.org This can include the introduction of various substituents, such as 2-chloro- and 4-methoxy-groups, to modify the compound's properties. acs.org The systematic variation of aromatic heterocycles serving as the cation backbone, primarily via imidazole (B134444) or pyridine (B92270) derivatives, is also a strategy employed in the synthesis of related triarylmethyl compounds. acs.org

Exploration of this compound Derivatives for Enhanced Research Applications

The strategic modification of this compound's chemical structure leads to derivatives with enhanced properties, making them more suitable for specific research objectives.

Synthesis of this compound Salt Forms and Their Solubility Modulation in Research

This compound exists in various salt forms, including chloride, nitrate, acetate, and hydrosulfate. medkoo.com The specific salt form of this compound can significantly influence its physical properties, particularly its solubility, which is a critical factor for its utility in different research applications. targetmol.com For instance, a patent describes the preparation method of this compound salts in the context of developing water-soluble derivatives, indicating that salt formation is a key strategy for modulating solubility. google.comgoogle.comgoogle.com This modulation allows researchers to select or synthesize a this compound derivative with optimal solubility for specific experimental conditions, such as preparing solutions for histological staining or other biological assays.

Design and Evaluation of Substituted this compound Analogs for Specific Research Objectives

The design of substituted this compound analogs involves introducing different chemical groups onto the core structure to achieve specific research objectives. For compounds with a triarylmethyl moiety, functionalization with various substituents can lead to altered physicochemical properties. acs.org This approach allows for the systematic tuning of characteristics such as binding affinity to biological targets, spectral properties for imaging, or stability under different environmental conditions. By modifying the substituents on the aromatic rings, researchers can explore the structure-activity relationships of this compound, potentially leading to derivatives with improved selectivity or performance in specific staining protocols or other research applications.

Chiral Synthesis and Resolution Techniques in this compound Chemistry

Information regarding specific chiral synthesis and resolution techniques applied directly to this compound is not extensively detailed in the available literature. While the broader field of asymmetric synthesis explores methods to convert prochiral units into chiral units, resulting in unequal amounts of stereoisomers, specific applications to this compound are not readily found. youtube.com The molecular structure of this compound, as a triphenylmethane derivative, features a central carbon that is part of a resonance-stabilized system, typically not presenting a chiral center in its common form. Therefore, discussions on chiral synthesis and resolution for this compound would require specific structural modifications or known atropisomerism that are not widely documented for this particular compound in the provided search results.

Applications of Setoglaucine in Advanced Biomedical and Material Sciences

Setoglaucine in Advanced Analytical Chemistry Methodologies

Chromatographic Separations and Characterization Techniques for this compound and Related Compounds

The analysis and characterization of this compound, like many other organic dyes, rely on a suite of advanced analytical and chromatographic techniques. These methods are crucial for identifying the compound, assessing its purity, and understanding its chemical behavior and degradation pathways.

Chromatography, a fundamental biophysical technique, enables the separation, identification, and purification of mixture components for both qualitative and quantitative analysis cenmed.comindiamart.com. Common chromatographic methods applicable to dyes such as this compound include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC) cenmed.comits.ac.idbradford.ac.ukresearchgate.netmdpi.combioline.org.br. HPLC-MS/MS, in particular, is frequently employed for the chemical characterization and elucidation of compounds, including dyes, by providing detailed information on their molecular structure and composition ftb.com.hrnih.gov. The use of LC-DAD-Orbitrap MS has also been established for the detection and identification of various acid and basic dyes in complex matrices, demonstrating its applicability for compounds like this compound nih.gov.

Beyond separation, characterization techniques are vital. Spectrophotometric data, particularly visible absorption bands and high molar absorptivities, are often sufficient for the qualitative identification of dyes and their classification within specific chemical families, such as the triarylmethyl class to which this compound belongs chemimpex.comwikipedia.org. Comparing the absorption spectrum of an unknown sample to that of a pure standard dye provides a straightforward and rapid identification method wikipedia.org. Other analytical techniques that provide valuable structural information and are routinely used in chemical characterization include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, X-ray diffraction (XRD), and electron microscopy bradford.ac.ukresearchgate.netftb.com.hrresearchgate.net. These techniques collectively provide a comprehensive understanding of this compound's chemical properties and molecular structure.

Emerging Applications of this compound in Materials Science and Preservation Research

This compound's properties as a dye have led to its consideration and application in various fields, particularly in materials science and preservation research, notably in historical color photography and textile applications.

Photostability and Degradation Studies of this compound in Color Photography (Autochromes)

This compound was a critical component in the color screen layer of Autochromes, an early commercially viable color photographic process produced from 1907 to 1935 culturalheritage.orgnih.govnih.govresearchgate.net. In Autochromes, potato starch grains were tinted with a mixture of dyes, including this compound (used in the blue-violet filter), Erythrosine B, Rose Bengal, Tartrazine, Patent Blue, and Crystal Violet, to create the color screen filters culturalheritage.orgresearchgate.netflybase.org.

Research has extensively investigated the photostability and degradation of these dyes, revealing their inherent light sensitivity. Autochromes are considered "extraordinarily light-sensitive," leading to a policy in many cultural institutions of not displaying original plates due to the damage caused by light exposure medkoo.comresearchgate.netciteab.com. Degradation studies have shown that this compound is among the most light-sensitive dyes in the Autochrome color screen, demonstrating significant change under both oxygenated and anoxic conditions nih.govresearchgate.netwikipedia.org.

Research on this compound in Advanced Textile Dyeing Applications

This compound (Basic Blue 1) is a dye commonly employed in the textile industry for coloring fabrics, known for producing vibrant shades and exhibiting resistance to fading, making it suitable for various textile products like clothing and upholstery chemimpex.com.

Modern advancements in textile dyeing aim for increased efficiency, sustainability, and enhanced dye performance. While specific "advanced" applications solely focused on this compound are not extensively detailed in the provided search results, the general trends in textile dyeing suggest how dyes like this compound can benefit. Innovations include the integration of nanotechnology to improve durability, stain resistance, UV protection, and color fastness by creating barriers against fading fishersci.ca. Bio-based and sustainable auxiliaries are being developed to provide eco-friendly alternatives and enhance dye fixation to fibers, boosting color fastness fishersci.ca. Advanced dyeing auxiliaries are designed to upgrade dye uptake, reduce water and energy consumption, and produce more vibrant and durable colors, leading to more efficient and environmentally friendly dyeing processes fishersci.cacenmed.comresearchgate.net. Digital textile dyeing, a clean-tech solution, significantly reduces wastewater and chemical usage, offering a more sustainable future for textile manufacturing cenmed.com.

While this compound itself is a traditional dye, its integration into these advanced processes, potentially through optimized application techniques or in combination with novel auxiliaries, would align with the pursuit of enhanced performance and sustainability in the textile industry. Its inherent properties, such as colorfastness, make it a candidate for continued use within these evolving frameworks chemimpex.com.

Biological Interactions and Mechanistic Studies of Setoglaucine

Molecular Interactions of Setoglaucine with Biological Macromolecules

As a basic dye, this compound carries a net positive charge. histologyguide.com This characteristic enables it to interact with negatively charged cellular components, such as nucleic acids and certain polysaccharides. histologyguide.com

DNA-Setoglaucine Binding Mechanisms and Nuclear Staining Specificity

Basic dyes, including this compound, are known to bind to nucleic acids, specifically DNA and RNA, due to electrostatic interactions between their positive charge and the negatively charged phosphate (B84403) backbone of the nucleic acids. histologyguide.com This property underlies their utility as nuclear stains. biotium.combiotium.com

The mechanisms by which small molecules interact with DNA typically include intercalation, groove binding, and electrostatic interactions. researchgate.netysu.amysu.amresearchgate.netmdpi.com Intercalation involves the insertion of planar aromatic moieties between adjacent DNA base pairs, often leading to unwinding of the double helix and changes in its structural deformations. ysu.amresearchgate.netmdpi.comnih.gov Groove binding, on the other hand, involves interactions with the base edges within the major or minor grooves of the DNA helix. researchgate.netysu.amresearchgate.netmdpi.com Electrostatic interactions represent a less specific binding mode, where the positively charged ligand associates with the negatively charged DNA double helix externally. researchgate.netmdpi.com

While this compound is classified as a nuclear stain, specific detailed research findings explicitly outlining the precise DNA-binding mechanism (e.g., intercalation, minor groove binding) or its sequence specificity for this compound itself are not extensively documented in the available literature. However, its nature as a basic dye suggests that its nuclear staining specificity arises from its affinity for the anionic phosphate groups of DNA within the cell nucleus. histologyguide.com Nuclear stains are often used for studying distinct phases of the cell cycle by flow cytometry, as they bind DNA stoichiometrically and exhibit fluorescence proportional to the DNA content of cells. biotium.com

Interactions with Other Cellular Components (e.g., Elastic Fibers, Mucin)

This compound, as a basic dye, is expected to interact with other negatively charged cellular components beyond nucleic acids. Histological staining practices utilize various basic dyes to visualize specific tissue components, including elastic fibers and mucins. stainsfile.comutah.eduutah.eduleicabiosystems.comnsh.orgstainsfile.compscientifics.com

Elastic Fibers: Elastic fibers are essential structural elements in dynamic connective tissues, providing elastic recoil. nih.govmdpi.com Stains used for elastic fibers, such as Victoria Blue and Basic Fuchsin-based complexes, often involve the binding of dye complexes to the fibers, resulting in distinct coloration. utah.edunsh.orgstainsfile.compscientifics.com For instance, the Victoria Blue Method, used for elastic fiber staining, is hypothesized to involve hydrogen bond formation between specific regions of elastic fibers and phenolic groups within the stain. pscientifics.com Given this compound's classification as a stain, it is plausible that it interacts with elastic fibers through similar principles, likely involving electrostatic or hydrogen bonding interactions with components of these fibers.

Mucin: Mucins are heavily O-glycosylated proteins that form a protective barrier in various biological systems. nih.gov Acid mucins, which carry a negative charge, are readily stained by basic dyes like Alcian Blue. newcomersupply.comhistologyguide.comleicabiosystems.comabcam.com The positive charge of these dyes is attracted to the negative mucin molecules, and the pH of the staining solution can be adjusted to differentiate subtypes of acid mucins. utah.eduleicabiosystems.comabcam.com While direct molecular interaction studies of this compound with mucin are not specifically detailed, its properties as a basic dye suggest it would interact with and stain acid mucins through electrostatic attraction. histologyguide.com

Investigations into this compound's Biological Activity Profiles

Evaluation of Anticancer Properties and Cellular Target Identification of this compound

This compound has been identified in patent literature as a tubulin polymerization inhibitor. utah.edu This classification is significant as tubulin is a well-established and promising therapeutic target for cancer. histologyguide.comleicabiosystems.comnih.govabcam.com Microtubules, composed of α-tubulin and β-tubulin subunits, are crucial for various cellular functions, including cell polarity, shape, intracellular transport, and mitosis. leicabiosystems.comabcam.com The disruption of microtubule dynamics, either through stabilization or depolymerization, can lead to cell death, making tubulin a key focus in anticancer drug discovery. leicabiosystems.comnih.govabcam.com

Modulatory Effects on Cellular Processes, Including Potential Tubulin Polymerization Inhibition

The primary modulatory effect of this compound, as indicated by patent information, is its ability to inhibit tubulin polymerization. utah.edu Tubulin polymerization inhibitors interfere with the assembly and dynamics of microtubules. histologyguide.comleicabiosystems.comnih.govabcam.com This interference can lead to the disruption of the cell cycle, typically causing arrest in the G2/M phase, and subsequently inducing apoptosis in tumor cells. histologyguide.comleicabiosystems.comnih.gov

Microtubule-targeting agents (MTAs) are widely used in cancer chemotherapy and perturb both mitosis and interphase. histologyguide.com They interact with tubulin at various binding sites, including the colchicine (B1669291) binding site, which is a significant pocket for tubulin polymerization destabilizers. histologyguide.comabcam.com Compounds binding to the colchicine site are of particular interest as they may circumvent resistance mechanisms like P-glycoprotein efflux. histologyguide.comleicabiosystems.com

While the patent describes this compound as a tubulin polymerization inhibitor, detailed studies on the specific cellular processes it modulates (e.g., precise cell cycle arrest points, induction of apoptosis, effects on cell migration) and the exact binding site on tubulin are not explicitly provided in the current information.

In Vitro and In Vivo Biological Response Assessments of this compound

Despite its identification as a tubulin polymerization inhibitor in a patent, specific quantitative in vitro and in vivo biological response data for this compound, such as half-maximal inhibitory concentrations (IC50) against specific cancer cell lines, or efficacy and toxicity data from animal models, are not detailed in the provided search results. The available information primarily classifies it as a tubulin inhibitor without presenting experimental data from such assessments.

Preclinical Research and Toxicological Profile Analysis of Setoglaucine

Systemic Toxicological Assessment in Research Models

Evaluation of Organ-Specific Toxicity of Setoglaucine

Currently, there is a lack of publicly available scientific literature detailing the organ-specific toxicity of this compound in research models. Toxicological studies are essential to identify which organs may be susceptible to damage following exposure to a chemical substance. toxmsdt.comilo.org Such studies typically involve administering the compound to animal models and observing for any morphological, biochemical, or functional changes in specific organs like the liver, kidney, heart, and lungs. nih.govresearchgate.net Without specific research on this compound, it is not possible to provide data on its potential to cause organ-specific damage.

Investigation of Acute and Chronic Exposure Effects in Research Contexts

There is no available information from research studies regarding the effects of acute (short-term) or chronic (long-term) exposure to this compound. Acute toxicity studies generally involve a single high-dose exposure to assess immediate adverse effects, while chronic exposure studies involve repeated lower-dose exposure over a prolonged period to evaluate long-term health consequences. nih.govnih.govmdpi.com The absence of these studies for this compound means that its potential to cause immediate or long-lasting harm upon exposure remains uncharacterized.

Environmental and Ecotoxicological Impact Research of this compound

Aquatic Ecotoxicity Studies of this compound

No studies on the aquatic ecotoxicity of this compound have been found in the available literature. Aquatic ecotoxicity studies are crucial for understanding the potential harm a chemical may pose to aquatic organisms and ecosystems. nih.govnih.govgu.se These studies typically assess the effects of the compound on various aquatic species, such as fish, invertebrates (like Daphnia magna), and algae. syntechresearch.com Without such data for this compound, its environmental risk to aquatic life is unknown.

Environmental Degradation and Persistence Studies of this compound

Information regarding the environmental degradation and persistence of this compound is not available. Studies on environmental degradation aim to determine how a chemical breaks down in the environment through processes like biodegradation, hydrolysis, and photolysis. ecetoc.orgnih.govnih.gov Persistence refers to the length of time a chemical remains in the environment. smithers.com The lack of this information for this compound makes it impossible to assess its long-term environmental fate.

Research into this compound as a Leachable Compound from Materials

There is no specific research identifying this compound as a leachable compound from materials. Leachable compounds are chemicals that can migrate from a material into a product or the surrounding environment. nih.govthermofisher.com The study of leachables is particularly important in the context of food packaging, medical devices, and pharmaceutical manufacturing equipment to ensure consumer and patient safety. thermofisher.com Without studies investigating the potential for this compound to leach from materials, its risk in these applications cannot be determined.

Migration Studies from Polymeric Materials in Research Settings

Migration studies are critical for assessing the potential transfer of substances from packaging materials into products, particularly food. These studies are designed to simulate real-world conditions to ensure consumer safety. The process involves identifying and quantifying substances that are not intentionally added to the material but may be present as impurities or reaction by-products.

Research Methodology: In a typical research setting, the migration of a compound from a polymeric material, such as a plastic container or film, is evaluated using food simulants. These simulants mimic the properties of different types of food (e.g., aqueous, acidic, fatty, or dry). The study would involve placing the polymer in contact with the selected simulant under controlled conditions of temperature and time, often simulating worst-case scenarios of use.

Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are then employed to detect and quantify the amount of the specific compound that has migrated into the simulant. The results help determine the extent of migration and whether it complies with regulatory limits. Factors influencing migration include the chemical nature of the migrating substance, the type of polymer, the contact time, the temperature, and the composition of the food or simulant.

Below is an illustrative data table showing hypothetical migration results for a compound from a polymer into different food simulants.

Table 1: Illustrative Migration Study Results

| Food Simulant | Temperature (°C) | Contact Time (days) | Migrated Compound (mg/kg) |

|---|---|---|---|

| Simulant A (10% ethanol) | 40 | 10 | < 0.01 |

| Simulant B (3% acetic acid) | 40 | 10 | 0.05 |

| Simulant D2 (vegetable oil) | 20 | 10 | 0.12 |

Note: This table is for illustrative purposes only and does not represent actual data for this compound.

Assessment of Potential Human Exposure Pathways and Research Implications

Assessing human exposure to a chemical compound involves identifying the various ways people can come into contact with it and the extent of that contact. Research in this area is fundamental to understanding potential health risks.

Key Exposure Pathways in Research:

Oral Ingestion: This is often a primary pathway, especially for substances that can migrate from food packaging. researchgate.net Exposure is estimated by considering the amount of the substance in food and the average daily consumption of those food items. researchgate.net Drinking water is another significant source of oral exposure for certain contaminants. researchgate.net

Inhalation: Exposure can occur through breathing in airborne particles or vapors. This is a relevant pathway for volatile or semi-volatile compounds used in consumer products or present in indoor environments.

Dermal Contact: This pathway involves the absorption of a substance through the skin. It is a consideration for compounds present in cosmetics, clothing, or other materials that have prolonged contact with the skin.

Research studies aim to quantify the contribution of each pathway to the total human exposure. This can be achieved through environmental monitoring, dietary studies, and analysis of human biomonitoring data (e.g., measuring the compound or its metabolites in blood or urine). The implications of such research are to inform risk assessments and guide regulatory decisions to protect public health.

Table 2: Illustrative Human Exposure Pathway Assessment

| Exposure Pathway | Primary Sources | Assessment Method | Research Implications |

|---|---|---|---|

| Oral Ingestion | Contaminated food, drinking water | Dietary intake studies, water quality analysis | Informing food safety regulations and water treatment standards. |

| Inhalation | Indoor air, dust | Air sampling and analysis | Guiding recommendations for ventilation and product formulation. |

Note: This table is for illustrative purposes only and does not represent actual data for this compound.

Metabolic Pathways and Pharmacokinetic Considerations in Setoglaucine Research

In Silico Predictions of Metabolic Transformations of Setoglaucine

In silico prediction methods leverage computational tools and algorithms to forecast the metabolic transformations a compound might undergo within a biological system. These methods are broadly categorized into ligand-based and structure-based approaches. creative-biolabs.comnih.gov Ligand-based methods infer metabolic fate primarily from the chemical structure of the compound itself, assuming that similar structures will undergo similar transformations. creative-biolabs.com Structure-based approaches, on the other hand, model the interactions between the compound (substrate) and specific metabolizing enzymes, such as cytochrome P450 (CYP) enzymes, flavin-containing monooxygenases (FMOs), aldehyde oxidases (AOXs), uridine (B1682114) diphosphate (B83284) glucuronosyltransferases (UGTs), and sulfotransferases (SULTs). creative-biolabs.comoptibrium.comnews-medical.net These tools aim to predict sites of metabolism (SOM), metabolic stability, and potential enzyme inhibition or induction. nih.govnews-medical.netnih.gov

Despite the advancements in in silico prediction methodologies, specific in silico prediction data regarding the metabolic transformations of this compound are not extensively documented in the publicly available scientific literature. While the principles of these computational approaches could theoretically be applied to this compound to predict its potential sites of metabolism and metabolic stability, no detailed research findings or predictive models for this specific compound were identified in the reviewed sources.

Identification of Potential Metabolic Intermediates and Pathways for this compound

Metabolic pathways involve a series of biochemical reactions that convert a parent compound into various metabolic intermediates, ultimately leading to its excretion or further transformation. These pathways often involve Phase I reactions (e.g., oxidation, reduction, hydrolysis) and Phase II reactions (e.g., glucuronidation, sulfation, acetylation). creative-biolabs.comoptibrium.com Metabolic intermediates can play significant roles as cellular messengers or regulators of various biological processes. nih.gov

As of the current review, there is a notable absence of specific research identifying potential metabolic intermediates or elucidating the precise metabolic pathways of this compound in biological systems. While this compound's presence as a leachable from plastic materials suggests a route of potential exposure to biological systems researchgate.netmdpi.com, the subsequent fate of the compound within the body, including its breakdown products or the enzymes involved in its biotransformation, remains largely uncharacterized in the scientific literature. Therefore, detailed research findings on the specific metabolic intermediates and pathways for this compound are not available.

Pharmacokinetic Research Gaps and Future Directions for this compound Studies

The primary research gap concerning this compound's pharmacokinetic profile is the fundamental lack of comprehensive studies detailing its absorption, distribution, metabolism, and excretion (ADME) in biological systems. Pharmacokinetic studies are essential for understanding how a compound is processed by the body, which in turn informs its potential biological activity, duration of action, and systemic exposure. mdpi.comlau.edu.lb

To address these significant gaps, future research directions for this compound should prioritize the following:

In vitro Metabolism Studies: Conducting in vitro studies using human or animal liver microsomes, hepatocytes, and recombinant enzymes to identify the specific enzymes (e.g., CYP isoforms, UGTs) responsible for this compound's metabolism. This would help characterize the primary metabolic routes.

Metabolite Identification: Employing advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), to identify and characterize the metabolic products of this compound in biological matrices. This is crucial for understanding the safety and potential activity of its metabolites.

In Silico Modeling and Validation: While specific in silico data is currently lacking, future studies could apply and validate computational models to predict this compound's ADME properties, which could guide experimental design and interpretation.

Exposure Assessment and Risk Evaluation: Given its identification as a leachable from common materials, further research into its systemic absorption following environmental or dietary exposure, and the subsequent pharmacokinetic behavior, would be valuable for comprehensive risk assessment.

The current scarcity of pharmacokinetic and metabolic data for this compound highlights a significant area for future scientific investigation, particularly given its widespread presence as a dye and potential for human exposure through leachables.

Conclusion and Future Research Trajectories for Setoglaucine

Synthesis of Current Setoglaucine Research Landscape

Current research and applications of this compound predominantly revolve around its chromophoric properties and its ability to interact with various biological and non-biological substrates. As a histological stain, this compound is extensively employed for the visualization of specific cellular components, including elastic fibers and mucin, in biological research and medical diagnostics. ontosight.ai Its efficacy in detecting elastic fibers in tissue sections has been highlighted in studies, making it a valuable tool for diagnosing conditions affecting elastic tissue. ontosight.ai In microbiology, it facilitates the enhanced visualization of cellular structures under a microscope, demonstrating its utility in detailed cellular biology and pathology studies. cymitquimica.comchemimpex.com

Beyond its biological staining applications, this compound finds considerable use in the textile industry. Its deep blue color, excellent water solubility, and strong colorfastness make it a preferred choice for dyeing fabrics, contributing to vibrant and long-lasting coloration. cymitquimica.comchemimpex.com

Furthermore, this compound has been explored in more specialized applications. For instance, this compound O, a derivative, has been noted for its improved properties, potentially due to structural modifications such as the introduction of an ortho-chlorine substituent, suggesting a pathway for property enhancement through chemical synthesis. blogspot.com The compound has also been referenced in patent literature for its use in changed condition indicators, such as temperature indicators, where its color-changing properties are leveraged. google.com In the context of historical conservation, specifically Autochrome photographic plates, this compound has been identified as a dye exhibiting significant light sensitivity, with notable changes observed under low oxygen conditions. culturalheritage.org While a patent mentions "this compound salt" in medicinal compositions, specific detailed research findings regarding its therapeutic applications are not widely documented in the current literature. google.com

The key physical and chemical properties of this compound (Basic Blue 1) are summarized in the table below:

Table 1: Key Properties of this compound (Basic Blue 1)

| Property | Value | Source |

| PubChem CID | 107404 | nih.govchemimpex.comfishersci.comfishersci.ca |

| Molecular Formula | C₂₃H₂₄Cl₂N₂ | nih.govcymitquimica.comchemimpex.com |

| Molecular Weight | 399.4 g/mol | nih.govcymitquimica.comchemimpex.comfishersci.ca |

| CAS Number | 3521-06-0 | nih.govcymitquimica.comfishersci.comnih.gov |

| Appearance | Deep blue color, solid (powder to crystal) | cymitquimica.comchemimpex.com |

| Solubility | Soluble in water, ethanol (B145695), methanol | ontosight.aicymitquimica.comchemimpex.com |

| Primary Application | Histological stain (elastic fibers, mucin, cellular components), textile dye | ontosight.aicymitquimica.comchemimpex.com |

Identification of Knowledge Gaps and Unexplored Research Avenues for this compound

Despite its established uses, several knowledge gaps and unexplored research avenues exist for this compound, highlighting opportunities for future investigations:

Precise Mechanism of Staining Specificity: While this compound is known to selectively stain certain cellular structures like elastic fibers and mucin, the exact molecular mechanisms and binding interactions responsible for this specificity are not fully elucidated. A deeper understanding of these interactions at the molecular level could optimize its use and potentially lead to the development of more targeted stains. ontosight.aicymitquimica.comchemimpex.com

Comprehensive Stability and Degradation Profiling: The observed light sensitivity of this compound, particularly in historical contexts, points to a need for more exhaustive studies on its stability under various environmental stressors, including light, pH fluctuations, temperature changes, and the presence of oxidizing or reducing agents. culturalheritage.org Understanding its degradation pathways is crucial for enhancing its longevity in diagnostic applications and material science.

Structure-Activity Relationship (SAR) for Property Optimization: The mention of "this compound O" with improved properties due to an ortho-chlorine substituent suggests that systematic SAR studies could yield derivatives with enhanced performance characteristics. blogspot.com This includes improving staining efficiency, increasing specificity for novel targets, enhancing photostability, or introducing new functionalities beyond its current applications.

Exploration of Redox Properties and Advanced Sensing: As a dye, this compound (Basic Blue 1) is noted for its utility as a redox indicator. cymitquimica.com This property could be more thoroughly explored for applications in advanced electrochemical sensors or as a component in smart materials that respond to changes in redox potential.

Potential Biological and Pharmacological Activities: The vague reference to "this compound salt" in medicinal compositions in patent literature indicates a significant gap in understanding any intrinsic biological or pharmacological activities of this compound or its derivatives. google.com Rigorous in vitro and in vivo studies are required to ascertain if this compound possesses any therapeutic potential beyond its role as a stain.

Future Directions for Advanced this compound Studies

Future research on this compound should aim to address the identified knowledge gaps and explore novel applications, leveraging advanced scientific methodologies:

Advanced Imaging and Spectroscopic Characterization: Employing cutting-edge techniques such as super-resolution microscopy, stimulated emission depletion (STED) microscopy, Raman spectroscopy, and fluorescence lifetime imaging microscopy (FLIM) can provide unprecedented insights into the interactions of this compound with biological tissues and cellular components at a nanoscale resolution. This would clarify its precise localization and binding dynamics.

Computational Chemistry and Rational Design: Utilize computational approaches, including molecular docking, quantum mechanics/molecular mechanics (QM/MM) simulations, and molecular dynamics simulations, to model the binding of this compound to specific biomolecules. This can facilitate the rational design of new derivatives with predictable and enhanced staining affinities, specificities, or other desired properties.

Synthesis of Novel Derivatives with Tailored Properties: Directed synthesis efforts should focus on creating new this compound analogues. This could involve modifying its core structure to enhance photostability, tune its absorption and emission spectra for multi-color imaging, or introduce functional groups for conjugation with biomolecules, enabling targeted delivery or sensing.

Integration into Nanotechnology and Biosensor Development: Investigate the incorporation of this compound into nanomaterials (e.g., nanoparticles, quantum dots, nanofibers) to develop advanced staining agents with improved penetration and signal amplification. Furthermore, its chromogenic or fluorogenic properties could be harnessed for the development of novel biosensors for the detection of specific analytes or biomarkers in diagnostics.

Systematic Pharmacological and Toxicological Screening: Given the patent mention of medicinal compositions, a comprehensive and systematic pharmacological screening of this compound and its derivatives is warranted. This would involve high-throughput screening against a broad spectrum of biological targets to identify any potential therapeutic activities, followed by detailed in vitro and in vivo validation studies to assess efficacy, mechanism of action, and safety profiles.

Environmental Impact and Sustainable Synthesis: As a widely used dye, research into the environmental fate, biodegradability, and ecotoxicity of this compound and its degradation products is crucial. Developing greener synthesis routes and exploring methods for its remediation from industrial effluents would contribute to more sustainable practices.

Q & A

Q. How to validate this compound’s stability under physiological conditions for translational studies?

- Methodology : Conduct forced degradation studies (acid/base, oxidative, thermal stress) followed by HPLC-MS to identify degradation products. Simulate gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for oral formulation stability. Use accelerated stability testing (40°C/75% RH) per ICH guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.